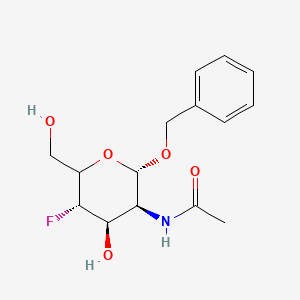![molecular formula C₅₃H₄₈O₁₂ B1140374 5,7-Bis-(benzyloxy)-alpha-(4-(benzyloxy)phenyl)-3-[3,4-di-O-acetyl-alpha-O-acetyl-alpha-L-rhamnopyranosyloxyl]-4H-chromen-4-one CAS No. 849938-27-8](/img/structure/B1140374.png)
5,7-Bis-(benzyloxy)-alpha-(4-(benzyloxy)phenyl)-3-[3,4-di-O-acetyl-alpha-O-acetyl-alpha-L-rhamnopyranosyloxyl]-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to the chromen-4-one (coumarin) derivatives, a class of compounds known for their diverse pharmacological activities and synthetic versatility. These derivatives are synthesized through various chemical reactions, leveraging their potential in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of chromen-4-one derivatives often involves Michael addition, cyclization, and pseudo-five-component reactions. For instance, the cyclization between substituted benzylidenecyclohexanones and 4-hydroxycoumarin in acetic acid under reflux conditions produces pyranochromene derivatives with very good yields and operational simplicity (Mahdavinia & Peikarporsan, 2013). Additionally, the use of isocyanides in reactions with acetylenedicarboxylates and dihydroxycyclohexa-2,5-diene-1,4-dione or hydroxynaphthalene-1,4-dione can produce bis(4H-chromene) and benzo[g]chromene derivatives (Shaabani et al., 2009).
Molecular Structure Analysis
X-ray crystallography is a common technique for determining the molecular structure of chromen-4-one derivatives. The crystal structure provides insights into the compound's configuration, conformation, and intermolecular interactions, which are crucial for understanding its chemical behavior and potential applications (Manolov et al., 2012).
Chemical Reactions and Properties
Chromen-4-one derivatives undergo various chemical reactions, including domino retro-Michael-aldol-lactonization, which leads to the formation of functionalized compounds with potential biological activity. These reactions are influenced by catalysts, solvents, and reaction conditions, highlighting the synthetic versatility of chromen-4-one derivatives (Appel et al., 2006).
Scientific Research Applications
Synthesis and Chemical Properties
Catalyst-Free Synthesis Methods
Research has shown that new bis(benzo[g]chromene) and bis(pyrano[3,2-c]chromene) derivatives can be synthesized via a one-pot, multi-component reaction that does not require a catalyst. This method is notable for its operational simplicity, good yields, and minimal environmental impact due to the absence of catalyst and non-chromatographic purification of products (Hosseini, Bayat, & Afsharnezhad, 2019).
Antioxidant Properties
Some chromene derivatives have been investigated for their antioxidant properties. For instance, certain 4-hydroxy-bis-coumarins have demonstrated stronger radical scavenging activity towards DPPH radicals compared to standard antioxidants, highlighting their potential as effective antioxidants in various applications (Kancheva, Boranova, Nechev, & Manolov, 2010).
Photoreactive Properties
The photo-reorganization of certain chromen-4-ones has been studied for the synthesis of angular pentacyclics, a process that provides a green and convenient method for producing complex molecular structures with potential applications in material science and organic synthesis (Dalal, Khanna, Kumar, & Kamboj, 2017).
Potential Applications
Biological Activity and Drug Design
Chromene derivatives have been explored for their potential biological activities, including as acetylcholinesterase inhibitors, which are relevant in the context of Alzheimer's disease research. Some derivatives have shown promising results in vitro and in vivo, suggesting their potential utility in designing new therapeutic agents (Amin, Abdel Rahman, Allam, & El-Zoheiry, 2021).
Material Science and Nanotechnology
The interaction of chromene derivatives with graphene has been investigated, revealing that such interactions can lead to the formation of molecular self-assemblies with enhanced physicochemical properties. This research opens up possibilities for the use of chromene derivatives in the development of new materials and nanotechnology applications (Al-Otaibi, Mary, Mary, Kaya, & Erkan, 2020).
properties
IUPAC Name |
[(2S,3S,4S,5R)-4-acetyloxy-2-methyl-6-[4-oxo-5,7-bis(phenylmethoxy)-2-(4-phenylmethoxyphenyl)chromen-3-yl]oxy-5-phenylmethoxyoxan-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H48O12/c1-34-48(62-35(2)54)51(63-36(3)55)52(60-33-40-22-14-7-15-23-40)53(61-34)65-50-47(56)46-44(59-32-39-20-12-6-13-21-39)28-43(58-31-38-18-10-5-11-19-38)29-45(46)64-49(50)41-24-26-42(27-25-41)57-30-37-16-8-4-9-17-37/h4-29,34,48,51-53H,30-33H2,1-3H3/t34-,48-,51-,52+,53?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKJOSVFCLXHBI-UOWOZGMLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)C6=CC=C(C=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@H]([C@H](C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)C6=CC=C(C=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H48O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
876.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 46783707 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B1140291.png)
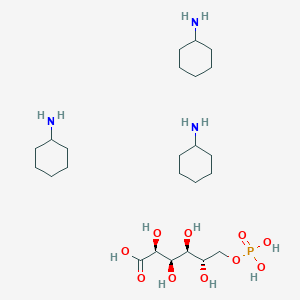
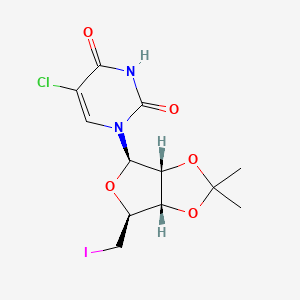




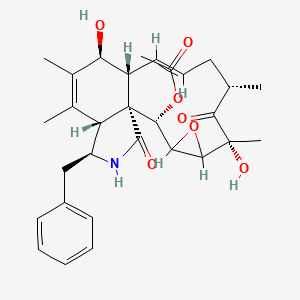
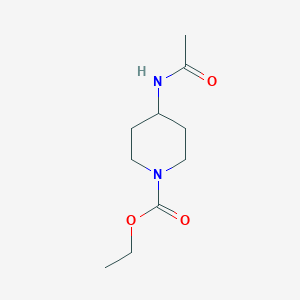
![(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl diacetate](/img/structure/B1140308.png)



